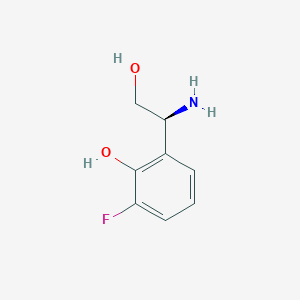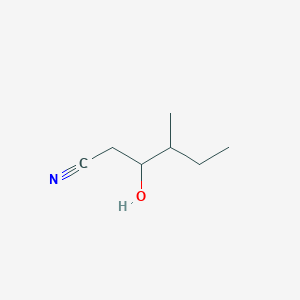
3-Hydroxy-4-methylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylhexanenitrile: is an organic compound with the molecular formula C7H13NO . It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method to prepare 3-Hydroxy-4-methylhexanenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of nitriles often involves the dehydration of amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This method can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-4-methylhexanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-4-methylhexanenitrile is used as an intermediate in organic synthesis. It can be used to synthesize various pharmaceuticals and fine chemicals .
Biology and Medicine: Nitriles, including this compound, are studied for their potential biological activities. They can act as precursors to bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylhexanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile functional groups. The nitrile group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and substitution reactions . These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA): This compound is involved in cholesterol biosynthesis and has a similar hydroxyl and nitrile functional group arrangement.
2-Hydroxy-4-methylpentanenitrile: Another nitrile with a similar structure but different carbon chain length.
Uniqueness: 3-Hydroxy-4-methylhexanenitrile is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement gives it distinct reactivity and makes it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-hydroxy-4-methylhexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-6(2)7(9)4-5-8/h6-7,9H,3-4H2,1-2H3 |
InChI Key |
KHZNYORIBXRLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


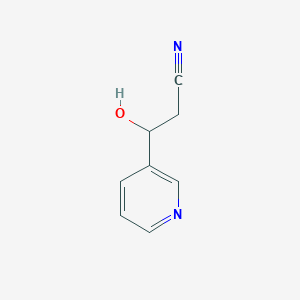
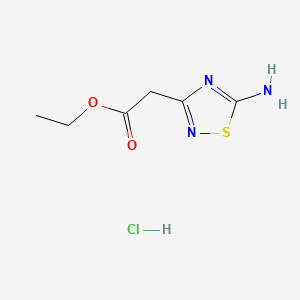
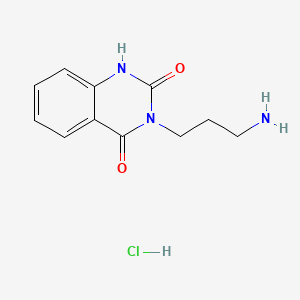

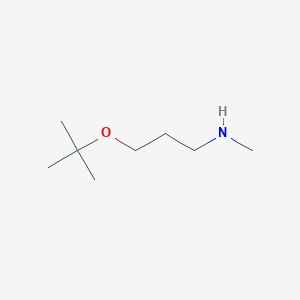
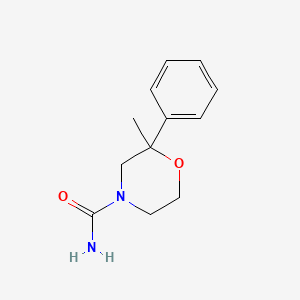
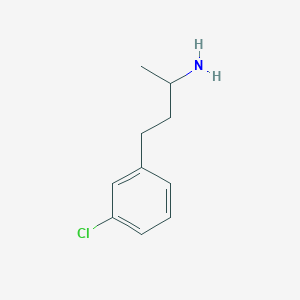
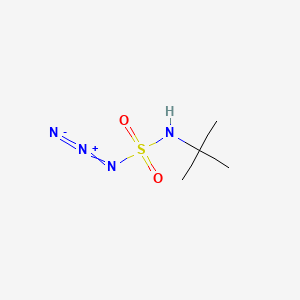
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
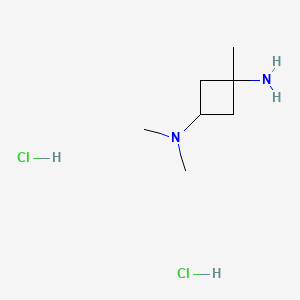
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)
![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
